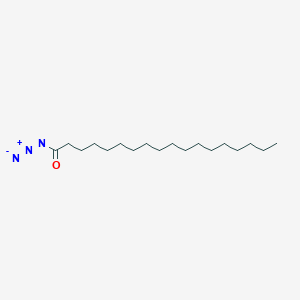
Octadecanoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoyl azide is an organic compound belonging to the class of acyl azides It is characterized by the presence of an azide group (-N₃) attached to an octadecanoyl chain
準備方法
Synthetic Routes and Reaction Conditions
Octadecanoyl azide can be synthesized through several methods. One common approach involves the reaction of octadecanoyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure safety and efficiency. The acyl azide is generated in situ by reacting octadecanoyl chloride with sodium azide under controlled conditions. This method minimizes the risks associated with handling azides, which can be highly reactive and potentially explosive .
化学反応の分析
Types of Reactions
Octadecanoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide (NaN₃): Used in the synthesis of this compound from octadecanoyl chloride.
Lithium Aluminum Hydride (LiAlH₄): Employed in the reduction of this compound to the corresponding amine.
Copper (I) Catalysts: Utilized in the cycloaddition reactions with alkynes.
Major Products Formed
Primary Amines: Formed through the reduction of this compound.
Triazoles: Produced via cycloaddition reactions with alkynes.
科学的研究の応用
Octadecanoyl azide has diverse applications in scientific research:
作用機序
The reactivity of octadecanoyl azide is primarily due to the presence of the azide group, which can undergo various transformations. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers in other molecules . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . In cycloaddition reactions, the azide group forms a triazole ring with alkynes, facilitated by copper (I) catalysts .
類似化合物との比較
Similar Compounds
Benzoyl Azide: Similar to octadecanoyl azide but with a benzoyl group instead of an octadecanoyl chain.
Acetyl Azide: Contains an acetyl group and is more reactive due to its smaller size.
Lauryl Azide: Features a lauryl chain, making it less hydrophobic compared to this compound.
Uniqueness
This compound is unique due to its long hydrophobic chain, which imparts distinct physical properties and reactivity compared to shorter-chain acyl azides. This makes it particularly useful in applications requiring hydrophobic interactions, such as in material science and surface modifications .
特性
CAS番号 |
77165-65-2 |
|---|---|
分子式 |
C18H35N3O |
分子量 |
309.5 g/mol |
IUPAC名 |
octadecanoyl azide |
InChI |
InChI=1S/C18H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)20-21-19/h2-17H2,1H3 |
InChIキー |
KOLNYBXPJGLVEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


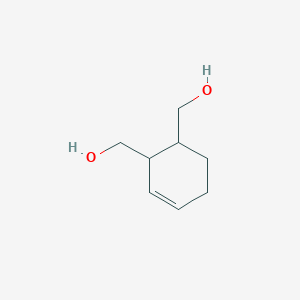
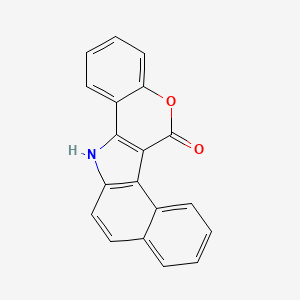
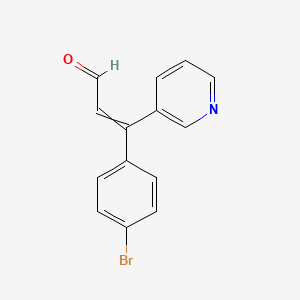
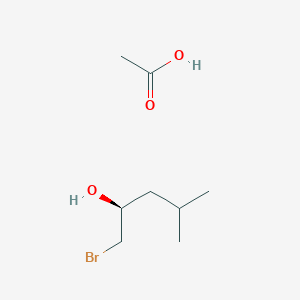
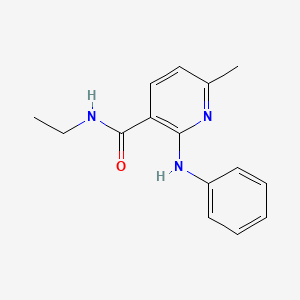
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
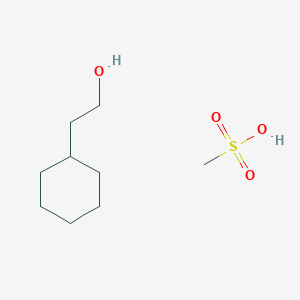

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
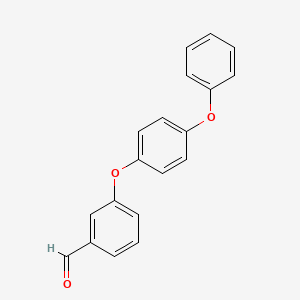
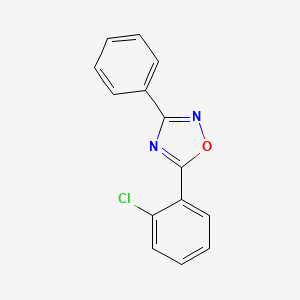
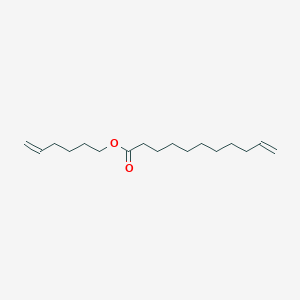
![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

